molecular formula C8H7BrO4 B8605518 4-Bromo-5-hydroxy-2-methoxybenzoic acid

4-Bromo-5-hydroxy-2-methoxybenzoic acid

Cat. No.: B8605518
M. Wt: 247.04 g/mol
InChI Key: DNHWBNVSLXMDHH-UHFFFAOYSA-N
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Description

4-Bromo-5-hydroxy-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring bromine (Br) at position 4, a hydroxyl (-OH) group at position 5, and a methoxy (-OCH₃) group at position 2. This compound’s structure combines electron-withdrawing (Br), electron-donating (OCH₃), and acidic (OH) groups, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

4-bromo-5-hydroxy-2-methoxybenzoic acid

InChI

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

DNHWBNVSLXMDHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)O)Br

Origin of Product

United States

Preparation Methods

Key Considerations

  • Directing Groups :

    • Methoxy (-OCH₃) : Strongly activating, ortho/para-directing.

    • Hydroxy (-OH) : Deactivating under acidic conditions (protonated to -OH₂⁺), meta-directing.

  • Benzoic Acid (-COOH) : Deactivating, meta-directing.

Proposed Pathway :

  • Starting Material : 5-Hydroxy-2-methoxybenzoic acid.

  • Bromination : Use Br₂ or brominating agents (e.g., N-bromosuccinimide, NBS) in acidic media (e.g., H₂SO₄, trifluoroacetic acid) to direct bromine to the para position relative to the methoxy group (position 4).

Challenges :

  • Competing meta direction from the protonated hydroxy group.

  • Steric hindrance from the carboxylic acid group.

Oxidation of Brominated Precursors

Oxidation of aldehyde or alcohol intermediates to the carboxylic acid is a viable route. For example:

  • Intermediate : 5-Hydroxy-2-methoxy-4-bromobenzaldehyde.

  • Oxidation : Use KMnO₄, CrO₃, or other strong oxidizing agents to convert the aldehyde to the carboxylic acid.

Example from Analogous Syntheses :
In CN102267894A , 2-bromo-4,5-dimethoxybenzaldehyde is oxidized to 2-bromo-4,5-dimethoxybenzoic acid using KMnO₄ and tetrabutylammonium bromide (yield: 92.4%). A similar approach could be adapted for hydroxy-methoxy analogs.

Functional Group Interconversion

Demethylation or protection/deprotection strategies may enable selective installation of substituents.

Hypothetical Route :

  • Protected Intermediate : 5-Methoxy-2-methoxybenzoic acid.

  • Bromination : Introduce bromine at position 4.

  • Demethylation : Convert the 5-methoxy group to hydroxy using BBr₃ or HI.

Advantages :

  • Reduces interference from hydroxyl groups during bromination.

Limitations :

  • Requires additional steps for protection and deprotection.

Catalytic Bromination with Directed Metalation

Directed ortho metalation (DoM) strategies enable regioselective bromination. For example:

  • Lithium Amide Base : Deprotonate a meta position relative to the methoxy group.

  • Electrophilic Bromination : Introduce Br at the activated position.

Example from Literature :
In CN115974678A , trifluoroacetic acid and alkali metal bromides are used to brominate 3-methoxybenzoic acid, achieving high yields (>90%). This method could be modified by adjusting substituents.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) could construct the aromatic core.

  • Halogenated Precursor : 5-Hydroxy-2-methoxybenzaldehyde.

  • Coupling : Introduce bromine via cross-coupling with bromopyridine or similar reagents.

Note : This approach is less conventional for direct bromination but offers flexibility for complex structures.

Below is a summary of reagents and conditions from analogous syntheses, adapted for hypothesis-driven preparation of 4-bromo-5-hydroxy-2-methoxybenzoic acid.

Reagent System Conditions Yield Purity Source
Br₂, H₂SO₄50–100°C, 30 mins72–90%>98%
NBS, Red P, KBr/KBrO₃25–30°C, 3 hrs>92%98–99.6%
KMnO₄, TBAB80°C, 5–6 hrs92.4%97.4%
TFA, KBr/KBrO₃25–35°C, 12 hrs85%>99.0%

Key Observations :

  • Bromination Efficiency : NBS with red phosphorus and KBr/KBrO₃ achieves higher yields and purity.

  • Oxidation : KMnO₄ with phase-transfer catalysts (e.g., TBAB) is effective for aldehyde-to-acid conversion .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-3-methoxy-6-oxo-benzoic acid.

    Reduction: The bromine atom can be reduced to form 3-hydroxy-6-methoxybenzoic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Bromo-3-methoxy-6-oxo-benzoic acid.

    Reduction: 3-Hydroxy-6-methoxybenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-hydroxy-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxy-2-methoxybenzoic acid depends on its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 256519-02-5)
  • Substituents : Br (position 3), OH (5), OCH₃ (4).
  • Key Differences: The bromine and methoxy groups are transposed compared to the target compound.
2-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS 121936-68-3)
  • Substituents : Br (2), OH (5), OCH₃ (4).
  • The OH at position 5 enhances hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs .

Halogen-Substituted Analogs

5-Bromo-2-Chlorobenzoic Acid
  • Substituents : Br (5), Cl (2).
  • Key Differences : Lacks hydroxyl and methoxy groups. The electron-withdrawing Cl and Br substituents lower the pKa of the carboxylic acid (increased acidity) compared to the target compound. Such halogenated derivatives are often used as intermediates in agrochemicals and pharmaceuticals due to their stability .
5-Bromo-2-methoxybenzoic Acid (CAS 2476-35-9)
  • Substituents : Br (5), OCH₃ (2).
  • Key Differences : Absence of the hydroxyl group reduces hydrogen-bonding capacity, leading to lower solubility in aqueous media. This compound is a common precursor in synthesizing methoxy-containing pharmaceuticals .

Functional Group Variations

4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid
  • Substituents : NH₂ (4), SO₂C₂H₅ (5), OCH₃ (2).
  • Key Differences : The ethylsulfonyl group is a strong electron-withdrawing group, significantly increasing acidity (pKa ~1.5–2.0) compared to the target compound. This derivative is critical in synthesizing amisulpride, an antipsychotic drug .
5-Bromo-4-chloro-2-methoxybenzoic Acid
  • Substituents : Br (5), Cl (4), OCH₃ (2).
  • Key Differences : Chlorine at position 4 enhances electrophilicity, making this compound reactive in Ullmann or Suzuki coupling reactions. The absence of a hydroxyl group limits its use in metal chelation applications .

Physicochemical and Application Comparison

Compound Name Substituent Positions CAS Number Solubility (Water) pKa (Carboxylic Acid) Key Applications
4-Bromo-5-hydroxy-2-methoxybenzoic acid 4-Br, 5-OH, 2-OCH₃ N/A Moderate ~3.8–4.2* Chelation, drug intermediates
3-Bromo-5-hydroxy-4-methoxybenzoic acid 3-Br, 5-OH, 4-OCH₃ 256519-02-5 Moderate ~4.0–4.5 Organic synthesis
5-Bromo-2-methoxybenzoic acid 5-Br, 2-OCH₃ 2476-35-9 Low ~2.8–3.2 Pharmaceutical precursors
5-Bromo-2-Chlorobenzoic Acid 5-Br, 2-Cl - Very low ~1.9–2.3 Agrochemicals
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid 4-NH₂, 5-SO₂C₂H₅, 2-OCH₃ - Low ~1.5–2.0 Antipsychotic drug synthesis

*Estimated based on substituent effects.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-5-hydroxy-2-methoxybenzoic acid, considering yield and purity?

  • Methodological Answer : A common approach involves multi-step halogenation and functional group protection. For example, bromination of a hydroxy/methoxy-substituted benzoic acid precursor can be achieved using brominating agents (e.g., Br₂ in acetic acid or NBS). Methoxy groups are typically introduced via alkylation (e.g., methyl iodide with K₂CO₃ as a base), while hydroxyl groups may require protection/deprotection strategies (e.g., using acetyl or tert-butyldimethylsilyl groups). A representative protocol involves reacting 5-hydroxy-2-methoxybenzoic acid with bromine in a controlled acidic medium, followed by purification via recrystallization or column chromatography . Yield optimization often requires precise stoichiometric ratios and temperature control (e.g., 60–80°C for bromination).

Q. What analytical techniques are most effective for characterizing the structural integrity of 4-Bromo-5-hydroxy-2-methoxybenzoic acid?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine’s deshielding effect at C-4, methoxy resonance at δ ~3.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₇BrO₄ at m/z 260.9568).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 4-Bromo-5-hydroxy-2-methoxybenzoic acid?

  • Methodological Answer : By-product formation (e.g., di-brominated analogs or esterification side products) can be mitigated through:
  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce over-halogenation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while acetic acid improves regioselectivity .
  • Catalyst Use : Lewis acids like FeCl₃ can direct bromination to specific positions.
  • In Situ Monitoring : TLC or real-time HPLC tracks reaction progress to halt at the desired stage .

Q. How do substitution patterns on the benzoic acid ring influence the reactivity of 4-Bromo-5-hydroxy-2-methoxybenzoic acid in subsequent reactions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The methoxy group (strongly activating, ortho/para-directing) and hydroxyl group (moderately activating) compete for directing incoming electrophiles. Bromine’s steric and electronic effects further modulate reactivity. For example, nitration may occur at C-3 due to methoxy’s dominance, while sulfonation favors C-6 .
  • Nucleophilic Substitution : Bromine at C-4 is susceptible to displacement by nucleophiles (e.g., amines or thiols) under SNAr conditions (e.g., DMF, 100°C, with K₂CO₃) .

Q. What strategies can resolve discrepancies in reported spectroscopic data for derivatives of 4-Bromo-5-hydroxy-2-methoxybenzoic acid?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
  • Isotopic Labeling : Use ¹³C-labeled intermediates to confirm peak assignments.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities from overlapping signals .
  • Systematic Variation : Synthesize analogs (e.g., 4-chloro or 4-iodo derivatives) to isolate substituent effects on spectral patterns .

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